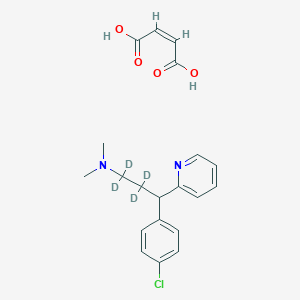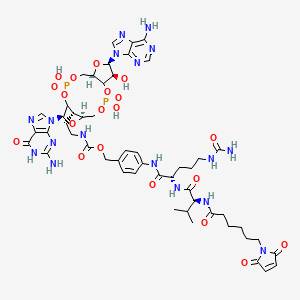
4-O-|A-D-Galactopyranosyl-D-mannose-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-β-D-Galactopyranosyl-D-mannose-13C is a compound that is labeled with the stable isotope carbon-13 (13C). This compound is a derivative of 4-O-β-D-Galactopyranosyl-D-mannose, which is a disaccharide composed of galactose and mannose. The 13C labeling is often used in scientific research to trace and quantify the compound in various biochemical and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-β-D-Galactopyranosyl-D-mannose-13C typically involves the incorporation of 13C into the galactose or mannose units. This can be achieved through enzymatic or chemical methods. One common approach is the use of cellobiose 2-epimerase to convert lactose into epilactose, which can then be labeled with 13C . The reaction conditions often involve mild temperatures and neutral pH to maintain the integrity of the disaccharide structure.
Industrial Production Methods
Industrial production of 4-O-β-D-Galactopyranosyl-D-mannose-13C may involve large-scale fermentation processes using microorganisms that can incorporate 13C into their metabolic pathways. This method ensures a consistent and high yield of the labeled compound. The fermentation broth is then purified to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-O-β-D-Galactopyranosyl-D-mannose-13C can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldonic acids.
Reduction: Reduction reactions can convert the disaccharide into its corresponding alditols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various catalysts and solvents can be used depending on the desired substitution.
Major Products
Oxidation: Produces aldonic acids.
Reduction: Produces alditols.
Substitution: Produces various substituted derivatives.
Aplicaciones Científicas De Investigación
4-O-β-D-Galactopyranosyl-D-mannose-13C has several applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the role of carbohydrates in cellular processes.
Medicine: Used in drug development to track the pharmacokinetics and pharmacodynamics of carbohydrate-based drugs.
Industry: Employed in the production of prebiotics and functional foods.
Mecanismo De Acción
The mechanism of action of 4-O-β-D-Galactopyranosyl-D-mannose-13C involves its incorporation into metabolic pathways where it can be traced using 13C NMR spectroscopy. This allows researchers to study the metabolic fate of the compound and its interactions with various enzymes and cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): A synthetic disaccharide used in food and pharmaceutical industries.
Epilactose (4-O-β-D-Galactopyranosyl-D-mannose): An epimer of lactose with prebiotic properties.
Uniqueness
4-O-β-D-Galactopyranosyl-D-mannose-13C is unique due to its 13C labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the metabolic pathways and interactions of carbohydrates is crucial .
Propiedades
Fórmula molecular |
C12H22O11 |
|---|---|
Peso molecular |
343.29 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8+,9+,10-,11-,12+/m1/s1/i12+1 |
Clave InChI |
DKXNBNKWCZZMJT-JHXUKNOMSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([13C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)


![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)






![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)


